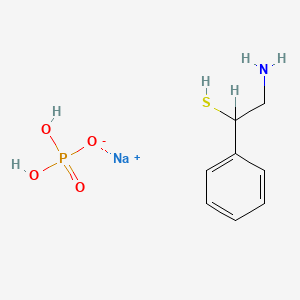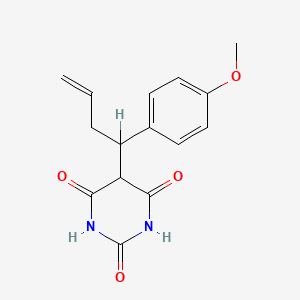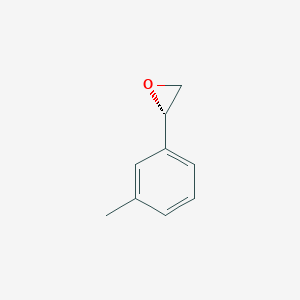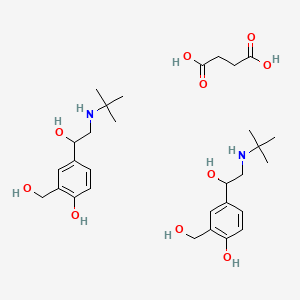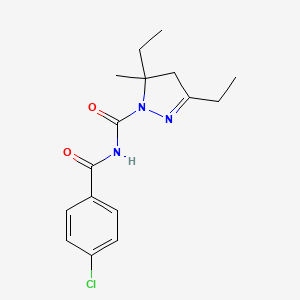
N-(4-Chlorobenzoylaminocarbonyl)-5-methyl-3,5-diethyl-2-pyrazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorobenzoylaminocarbonyl)-5-methyl-3,5-diethyl-2-pyrazoline is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorobenzoyl group, a pyrazoline ring, and multiple alkyl substituents, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzoylaminocarbonyl)-5-methyl-3,5-diethyl-2-pyrazoline typically involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the pyrazoline ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chlorobenzoylaminocarbonyl)-5-methyl-3,5-diethyl-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chlorobenzoyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoline derivatives, amine derivatives, and hydroxylated compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-Chlorobenzoylaminocarbonyl)-5-methyl-3,5-diethyl-2-pyrazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Chlorobenzoyl)-β-alanine: Shares the chlorobenzoyl group but differs in the rest of the structure.
4-Chlorobenzoyl chloride: A precursor in the synthesis of various chlorobenzoyl derivatives.
N-(4-Chlorobenzoyl)-anthranilic acid: Another compound with a similar chlorobenzoyl moiety.
Uniqueness
N-(4-Chlorobenzoylaminocarbonyl)-5-methyl-3,5-diethyl-2-pyrazoline is unique due to its specific combination of functional groups and the pyrazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
123199-92-8 |
|---|---|
Fórmula molecular |
C16H20ClN3O2 |
Peso molecular |
321.80 g/mol |
Nombre IUPAC |
N-(4-chlorobenzoyl)-3,5-diethyl-5-methyl-4H-pyrazole-1-carboxamide |
InChI |
InChI=1S/C16H20ClN3O2/c1-4-13-10-16(3,5-2)20(19-13)15(22)18-14(21)11-6-8-12(17)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,18,21,22) |
Clave InChI |
UCCQIFJEEGFSCK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(C1)(C)CC)C(=O)NC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



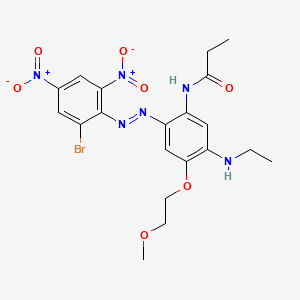
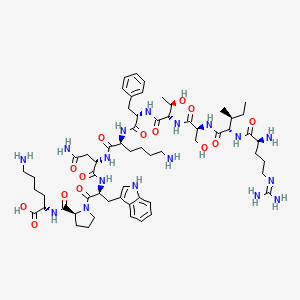
![2-[5-(1-carboxy-3-methylbutyl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4-methylpentanoic acid](/img/structure/B12772086.png)
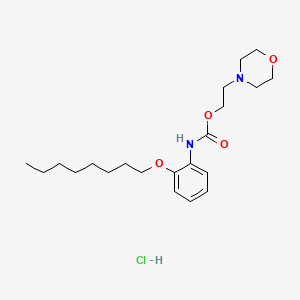

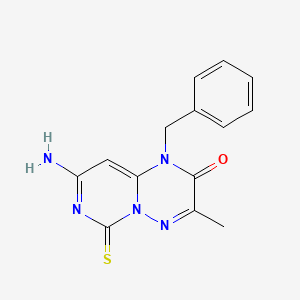
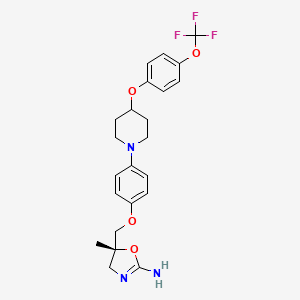
![(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene](/img/structure/B12772118.png)
